molecular formula C20H16N2O3S B2962292 6-methoxy-3-{2-[(4-methylphenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one CAS No. 313234-33-2

6-methoxy-3-{2-[(4-methylphenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one

Cat. No. B2962292
CAS RN: 313234-33-2
M. Wt: 364.42
InChI Key: PWXWGTPKPCLWDA-UHFFFAOYSA-N
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Description

6-methoxy-3-{2-[(4-methylphenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one, also known as MTC, is a synthetic compound that belongs to the class of coumarin derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology.

Scientific Research Applications

Structural Characterization and Synthesis

The structural properties of related compounds, such as 2-amino-3-cyano-4-(4-methylphenyl)-6-methoxyl-1,4,9,10-tetrahydrobenzo[f]chromene, have been studied. These studies include X-ray crystallography to determine the coplanar nature of the pyran ring, which is a distinctive feature compared to similar compounds. This structural insight lays the foundation for further exploration of the chemical and biological properties of such compounds (Wang et al., 2005).

Biological Applications and Antimicrobial Activity

Research into the biological applications of related chromen-2-one derivatives has demonstrated significant promise, particularly in the realm of antimicrobial activity. For instance, the solvent-free synthesis of 3-(9-hydroxy-3-methoxy-7-aryl-6,7,9,10-tetrahydro-5H-benzo[h]thiazolo[2,3-b]quinazolin-9-yl)-2H-chromen-2-ones has shown broad-spectrum antibacterial activity against both gram-positive and gram-negative bacteria (Velpula et al., 2015). Similarly, ionic liquid-promoted synthesis of novel chromone-pyrimidine coupled derivatives has highlighted their potential in antimicrobial analysis, showing good oral drug-like properties, and further supporting their viability as oral drug candidates (Tiwari et al., 2018).

Anticancer Potential

The exploration of the anticancer potential of chromen-2-one derivatives is another area of significant interest. Studies have focused on the synthesis of novel compounds and their evaluation for anticancer activity. For example, exploring the anti-breast cancer potential of flavonoid analogs related to chromen-2-one derivatives has shown effectiveness against breast cancer cell lines, with further in vivo evaluations confirming their anti-breast cancer potential (Thakor et al., 2016).

properties

IUPAC Name

6-methoxy-3-[2-(4-methylanilino)-1,3-thiazol-4-yl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O3S/c1-12-3-5-14(6-4-12)21-20-22-17(11-26-20)16-10-13-9-15(24-2)7-8-18(13)25-19(16)23/h3-11H,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWXWGTPKPCLWDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=CS2)C3=CC4=C(C=CC(=C4)OC)OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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